molecular formula C10H11NOS B8481439 1-Acetyl-5-mercaptoindoline

1-Acetyl-5-mercaptoindoline

Cat. No. B8481439
M. Wt: 193.27 g/mol
InChI Key: LUABAPHZFCMNKJ-UHFFFAOYSA-N
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Patent
US05834494

Procedure details

A mixture of 1-acetyl-5-mercaptoindoline (D3) (0.98 g, 5.07 mmol), methyl iodide (0.35 ml, 5.6 mmol) and triethylamine (0.78 ml, 5.6 mmol) in dichloromethane (25 ml) was stirred for 18 h at room temperature. The mixture was evaporated, and the residue was redissolved in dichloromethane and washed with dilute hydrochloric acid. The organic solution was dried and evaporated to give the title compound (0.98 g, 93%).
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([SH:13])=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].CI.[CH2:16](N(CC)CC)C>ClCCl>[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([S:13][CH3:16])=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0.98 g
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC(=CC=C12)S
Name
Quantity
0.35 mL
Type
reactant
Smiles
CI
Name
Quantity
0.78 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 18 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was redissolved in dichloromethane
WASH
Type
WASH
Details
washed with dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The organic solution was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(=O)N1CCC2=CC(=CC=C12)SC
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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